molecular formula C3H8N2O2 B2556669 (1Z)-N',3-Dihydroxypropanimidamide CAS No. 53370-50-6

(1Z)-N',3-Dihydroxypropanimidamide

Cat. No. B2556669
CAS RN: 53370-50-6
M. Wt: 104.11 g/mol
InChI Key: GBWDQWAJGWNKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1Z)-N’,3-Dihydroxypropanimidamide” is a chemical compound with the molecular formula C3H8N2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “(1Z)-N’,3-Dihydroxypropanimidamide” is 104.11 . The SMILES string representation is N\C(CCO)=N/O and the InChI is 1S/C3H8N2O2/c4-3(5-7)1-2-6/h6-7H,1-2H2,(H2,4,5) .


Physical And Chemical Properties Analysis

The predicted boiling point of “(1Z)-N’,3-Dihydroxypropanimidamide” is 245.0±42.0 °C and the predicted density is 1.36±0.1 g/cm3 . The pKa is predicted to be 14.17±0.10 .

Scientific Research Applications

Translational Epidemiology in Drug Research

(1Z)-N',3-Dihydroxypropanimidamide may find applications in translational epidemiology, which bridges scientific discoveries to practical health applications. Epidemiology plays a key role in translating basic scientific discoveries into candidate applications for healthcare practices, such as developing tests to guide interventions (Khoury, Gwinn, & Ioannidis, 2010).

Single Subject (N-of-1) Research Design

This compound could be relevant in N-of-1 research designs, where individual subjects are used as their own control in studies. This approach is crucial in fields like psychology, education, and human behavior and is gaining interest in medicine for personalized treatment strategies (de Groot, Drangsholt, Martín-Sánchez, & Wolf, 2017).

Terahertz Radiation in Biomedical Applications

Terahertz (THz) technology, used in medical diagnostics and treatment, could potentially involve compounds like this compound in the study of biological effects associated with THz frequencies. Understanding these effects is essential for developing new medical applications and ensuring safe use of THz systems (Wilmink & Grundt, 2011).

Nanoparticle Research in Biomedicine

Nanoparticles like Zinc oxide (ZnO) are being explored for their biomedical applications, such as drug delivery and antimicrobial activity. Compounds like this compound might be involved in similar research, focusing on their potential in drug delivery systems and targeted therapy (Mishra et al., 2017).

Drug Discovery and Development

In the broader scope of drug discovery, compounds like this compound could be significant. The process of drug discovery, which has evolved dramatically with the advent of molecular biology and genomic sciences, involves identifying novel compounds and evaluating their therapeutic potential (Drews, 2000).

Safety and Hazards

“(1Z)-N’,3-Dihydroxypropanimidamide” is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . The signal word is “Warning” and the hazard statement is H302 . It is also classified as non-combustible solids .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1Z)-N,3-Dihydroxypropanimidamide involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Glycine", "Formaldehyde", "Hydrogen peroxide", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Triethylamine", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Glycine is reacted with formaldehyde and hydrogen peroxide in the presence of sodium hydroxide to form N,N-bis(2-hydroxyethyl)glycine.", "Step 2: N,N-bis(2-hydroxyethyl)glycine is then reacted with hydrochloric acid to form (2-hydroxyethyl)glycine hydrochloride.", "Step 3: (2-hydroxyethyl)glycine hydrochloride is reacted with methanol and sodium hydroxide to form N-(2-methoxyethyl)glycine.", "Step 4: N-(2-methoxyethyl)glycine is then reacted with acetic anhydride and triethylamine to form N-(2-acetoxyethyl)glycine.", "Step 5: N-(2-acetoxyethyl)glycine is reacted with ethyl chloroformate and triethylamine to form (1Z)-N,3-Dihydroxypropanimidamide." ] }

CAS RN

53370-50-6

Molecular Formula

C3H8N2O2

Molecular Weight

104.11 g/mol

IUPAC Name

N',3-dihydroxypropanimidamide

InChI

InChI=1S/C3H8N2O2/c4-3(5-7)1-2-6/h6-7H,1-2H2,(H2,4,5)

InChI Key

GBWDQWAJGWNKHQ-UHFFFAOYSA-N

Isomeric SMILES

C(CO)/C(=N\O)/N

SMILES

C(CO)C(=NO)N

Canonical SMILES

C(CO)C(=NO)N

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.